molecular formula C5H7N3O2 B12875540 1-Methyl-4-nitro-1H-pyrrol-3-amine

1-Methyl-4-nitro-1H-pyrrol-3-amine

Cat. No.: B12875540
M. Wt: 141.13 g/mol
InChI Key: GSAIGPGQQBHUPJ-UHFFFAOYSA-N
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Description

Significance of Pyrrole (B145914) Derivatives in Organic Synthesis and Chemical Biology

Pyrrole and its derivatives are fundamental components in organic chemistry, forming the core of many natural products, pharmaceuticals, and advanced materials. numberanalytics.comresearchgate.net The pyrrole ring is a key structural motif in vital biological molecules such as heme, chlorophyll, and vitamin B12. In medicinal chemistry, pyrrole derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. wisdomlib.orgmdpi.comnih.gov Their versatility also extends to materials science, where they are utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices. numberanalytics.com The synthesis of diverse pyrrole derivatives is a major focus of research, with numerous methods developed to construct and functionalize this important heterocyclic system. researchgate.netrsc.org

Overview of Nitro and Amino Functional Groups within Heterocyclic Systems

The presence of both nitro (-NO2) and amino (-NH2) groups on the pyrrole ring of 1-Methyl-4-nitro-1H-pyrrol-3-amine significantly influences its chemical properties and reactivity. The nitro group is a strong electron-withdrawing group, which can activate the heterocyclic ring for certain reactions and is a key component in many energetic materials. uni-rostock.denih.gov It can also serve as a precursor to the amino group through reduction. uni-rostock.de

The amino group, on the other hand, is an electron-donating group that can also act as a nucleophile. uni-rostock.de In heterocyclic systems, the interplay between electron-withdrawing and electron-donating groups can lead to unique chemical reactivity and biological activity. The transformation of a nitro group to an amino group is a common strategy in the synthesis of pharmacologically relevant compounds. uni-rostock.de

Current Research Landscape Pertaining to Substituted Pyrroles

Current research on substituted pyrroles is vibrant and multifaceted, driven by the continuous need for new therapeutic agents and advanced materials. researchgate.netmdpi.com Scientists are exploring novel synthetic methodologies to access a wider range of pyrrole derivatives with diverse substitution patterns. rsc.orgrsc.orgnih.gov This includes the development of green and efficient catalytic systems for pyrrole synthesis. nih.gov There is also significant interest in creating fused heterocyclic systems containing the pyrrole nucleus to explore new chemical space and biological activities. nih.gov The investigation of structure-activity relationships (SAR) of substituted pyrroles is a key area of research, aiming to optimize their therapeutic potential. rsc.org

Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C5H7N3O2
Molecular Weight 141.13 g/mol
CAS Number 72083-66-0 axsyn.combldpharm.com
Synonyms 3-Amino-1-methyl-4-nitropyrrole axsyn.com
SMILES CN1C=C(C=N1)N+[O-]

This data is compiled from publicly available chemical databases and may not be exhaustive.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

1-methyl-4-nitropyrrol-3-amine

InChI

InChI=1S/C5H7N3O2/c1-7-2-4(6)5(3-7)8(9)10/h2-3H,6H2,1H3

InChI Key

GSAIGPGQQBHUPJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=C1)[N+](=O)[O-])N

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 1 Methyl 4 Nitro 1h Pyrrol 3 Amine

Reactivity of the Amino Group

The primary amino group at the 3-position of the pyrrole (B145914) ring is a versatile functional handle, capable of undergoing a variety of reactions typical for aromatic amines. Its nucleophilicity allows for the formation of new carbon-nitrogen and nitrogen-nitrogen bonds.

Acylation and Amidation Reactions

The primary amino group of 1-Methyl-4-nitro-1H-pyrrol-3-amine readily undergoes acylation to form the corresponding amides. This common transformation involves the reaction of the amine with an acylating agent, such as an acyl chloride, acid anhydride (B1165640), or a carboxylic acid activated by a coupling reagent. nih.govorganic-chemistry.org The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent.

These reactions are synthetically valuable for introducing a wide range of substituents and for protecting the amino group. masterorganicchemistry.com The formation of an amide bond significantly reduces the basicity and nucleophilicity of the nitrogen atom. libretexts.org For instance, reacting the parent amine with N-protected amino acids using methods like mixed carbonic anhydride can yield peptide-like structures. mdpi.com The use of titanium tetrachloride (TiCl₄) has been reported as an effective mediator for the direct condensation of carboxylic acids and amines. nih.gov

Table 1: Representative Acylation Reactions
Acylating AgentReagent ClassProduct NameProduct Structure
Acetyl chlorideAcyl HalideN-(1-methyl-4-nitro-1H-pyrrol-3-yl)acetamideN-(1-methyl-4-nitro-1H-pyrrol-3-yl)acetamide structure
Acetic anhydrideAcid AnhydrideN-(1-methyl-4-nitro-1H-pyrrol-3-yl)acetamideN-(1-methyl-4-nitro-1H-pyrrol-3-yl)acetamide structure
Benzoyl chlorideAcyl HalideN-(1-methyl-4-nitro-1H-pyrrol-3-yl)benzamideN-(1-methyl-4-nitro-1H-pyrrol-3-yl)benzamide structure
N-Boc-glycineActivated Carboxylic Acidtert-butyl (2-((1-methyl-4-nitro-1H-pyrrol-3-yl)amino)-2-oxoethyl)carbamatetert-butyl (2-((1-methyl-4-nitro-1H-pyrrol-3-yl)amino)-2-oxoethyl)carbamate structure

Formation of Imine and Schiff Base Derivatives

As a primary amine, this compound can react with aldehydes and ketones in a condensation reaction to form imines, commonly known as Schiff bases. masterorganicchemistry.comnih.govlibretexts.org This reaction is typically catalyzed by acid and involves the elimination of a water molecule. libretexts.orggsconlinepress.com The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate, which then undergoes dehydration to yield the C=N double bond of the imine. libretexts.org

The pH of the reaction medium is crucial; it must be acidic enough to protonate the hydroxyl group of the carbinolamine to facilitate its departure as water, but not so acidic that it fully protonates the starting amine, rendering it non-nucleophilic. libretexts.org The formation of these Schiff bases is often reversible. libretexts.org

Table 2: Examples of Imine Formation
Carbonyl CompoundProduct NameProduct Structure
BenzaldehydeN-benzylidene-1-methyl-4-nitro-1H-pyrrol-3-amineN-benzylidene-1-methyl-4-nitro-1H-pyrrol-3-amine structure
4-Nitrobenzaldehyde1-methyl-N-(4-nitrobenzylidene)-4-nitro-1H-pyrrol-3-amine1-methyl-N-(4-nitrobenzylidene)-4-nitro-1H-pyrrol-3-amine structure
Acetone1-methyl-4-nitro-N-(propan-2-ylidene)-1H-pyrrol-3-amine1-methyl-4-nitro-N-(propan-2-ylidene)-1H-pyrrol-3-amine structure

Coupling Reactions Involving the Amine Functionality

The primary aromatic amino group is a precursor for the formation of diazonium salts, which are highly valuable synthetic intermediates. libretexts.org The process, known as diazotization, involves treating the amine with nitrous acid (HONO), usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). nih.govresearchgate.net

The resulting 1-methyl-4-nitro-1H-pyrrol-3-diazonium salt is relatively stable at low temperatures due to the delocalization of the positive charge into the pyrrole ring. These salts are versatile electrophiles and can undergo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form brightly colored azo compounds. nih.gov This is known as azo coupling. The reaction typically occurs at the para-position of the coupling partner.

Table 3: Diazotization and Azo Coupling Reaction
StepReactantsProduct
1. DiazotizationThis compound + NaNO₂/HCl1-Methyl-4-nitro-1H-pyrrol-3-diazonium chloride
2. Azo Coupling1-Methyl-4-nitro-1H-pyrrol-3-diazonium chloride + Phenol2-((1-methyl-4-nitro-1H-pyrrol-3-yl)diazenyl)phenol
2. Azo Coupling1-Methyl-4-nitro-1H-pyrrol-3-diazonium chloride + N,N-Dimethylaniline4-((1-methyl-4-nitro-1H-pyrrol-3-yl)diazenyl)-N,N-dimethylaniline

Reactivity of the Nitro Group

The nitro group is one of the strongest electron-withdrawing groups in organic chemistry. Its presence at the 4-position profoundly influences the reactivity of the pyrrole ring, primarily by activating it towards nucleophilic attack and by being susceptible to reduction.

Nucleophilic Aromatic Substitution (SNAr) at the Nitro-Bearing Position

While pyrrole is an electron-rich heterocycle generally resistant to nucleophilic attack, the presence of a powerful electron-withdrawing nitro group can facilitate Nucleophilic Aromatic Substitution (SNAr). masterorganicchemistry.comlibretexts.org In this reaction, the nitro group can act as the leaving group, being displaced by a strong nucleophile. researchgate.net The reaction proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the nitro group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In the subsequent step, the nitrite ion (NO₂⁻) is eliminated, restoring the aromaticity of the ring. libretexts.org

The ability of the nitro group to serve as a leaving group makes SNAr a powerful method for introducing a variety of functionalities onto the pyrrole ring, a transformation that is otherwise difficult to achieve. researchgate.net Studies on related nitrated heterocycles, such as nitropyridines and nitroporphyrins, have demonstrated the successful substitution of the nitro group by various nitrogen, oxygen, and sulfur nucleophiles. researchgate.netresearchgate.netcolab.ws

Table 4: Potential SNAr Reactions
NucleophileReagent ExampleProduct Name
Methoxide (B1231860)Sodium methoxide (NaOCH₃)3-Amino-4-methoxy-1-methyl-1H-pyrrole
ThiophenoxideSodium thiophenoxide (NaSPh)3-Amino-1-methyl-4-(phenylthio)-1H-pyrrole
Azide (B81097)Sodium azide (NaN₃)4-Azido-1-methyl-1H-pyrrol-3-amine
PiperidinePiperidine1-Methyl-4-(piperidin-1-yl)-1H-pyrrol-3-amine

Redox Chemistry of the Nitro Functionality

The most significant reaction of the nitro group in this context is its reduction to a primary amino group. organic-chemistry.orgjsynthchem.com This transformation is of great synthetic importance as it converts a strongly electron-withdrawing and deactivating group into a strongly electron-donating and activating amino group, fundamentally altering the molecule's reactivity. masterorganicchemistry.com The product of this reduction is 1-methyl-1H-pyrrole-3,4-diamine.

A wide array of methods is available for the reduction of aromatic nitro groups, offering varying degrees of selectivity and mildness.

Catalytic Hydrogenation : This is a common and clean method using molecular hydrogen (H₂) over a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney Nickel. masterorganicchemistry.comresearchgate.net

Metal-Acid Systems : The reduction can be achieved using an easily oxidized metal like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl). masterorganicchemistry.combohrium.com

Metal Salts : Tin(II) chloride (SnCl₂) is a classical reagent for the chemoselective reduction of nitro groups to amines. rsc.org

Hydride Reagents : While sodium borohydride (B1222165) (NaBH₄) alone is generally not strong enough to reduce a nitro group, its reactivity can be enhanced by the addition of transition metal complexes, such as Ni(PPh₃)₄, to achieve the reduction. jsynthchem.com

The choice of reducing agent can be critical, especially if other reducible functional groups are present in the molecule.

Table 5: Common Methods for Nitro Group Reduction
MethodReagentsGeneral Conditions
Catalytic HydrogenationH₂, Pd/CPressurized H₂ gas, solvent (e.g., Ethanol, Ethyl Acetate)
Metal in AcidFe, HClAqueous HCl, often with heating
Metal SaltSnCl₂·2H₂OSolvent (e.g., Ethanol), often with heating
Modified HydrideNaBH₄ / Ni(PPh₃)₄Ethanol solvent, room temperature

Activation of the Pyrrole Ring by the Nitro Group

The pyrrole ring is inherently an electron-rich aromatic system, making it highly reactive towards electrophiles. uobaghdad.edu.iqonlineorganicchemistrytutor.com However, the reactivity of a substituted pyrrole is significantly modulated by the electronic properties of its substituents. In this compound, the pyrrole ring is influenced by three distinct groups: a methyl group at the nitrogen (N1), an amino group at position C3, and a nitro group at position C4.

The nitro group (-NO₂) at the C4 position exerts a powerful electron-withdrawing effect through both inductive and resonance mechanisms. This effect deactivates the pyrrole ring, making it less susceptible to electrophilic attack compared to unsubstituted pyrrole. The deactivation is most pronounced at the positions ortho and para to the nitro group (C3 and C5).

Conversely, the amino group (-NH₂) at the C3 position is a strong activating group. It donates electron density to the ring via a resonance effect, thereby increasing the ring's nucleophilicity and reactivity towards electrophiles. This activating effect is primarily directed to the positions ortho and para to the amino group (C2 and C4, and C6 which is the N-methyl group in this context).

The methyl group (-CH₃) on the nitrogen atom is a weak electron-donating group through an inductive effect, which slightly increases the electron density of the entire ring.

Reactions Involving the Pyrrole Ring System

Electrophilic Aromatic Substitution Patterns on the Substituted Pyrrole Ring

Electrophilic aromatic substitution (EAS) is a hallmark reaction of pyrroles, typically occurring at the C2 or C5 positions due to the superior stabilization of the cationic intermediate (sigma complex). uobaghdad.edu.iqonlineorganicchemistrytutor.com In the case of this compound, the directing effects of the existing substituents determine the regioselectivity of further substitution on the available C2 and C5 positions.

Amino group (-NH₂) at C3: This is a powerful activating ortho-, para-director. It strongly directs incoming electrophiles to the C2 position (ortho) and the N1 position (para).

Nitro group (-NO₂) at C4: This is a deactivating meta-director. It directs incoming electrophiles to the C2 position (meta).

Methyl group (-CH₃) at N1: This is a weakly activating ortho-, para-director, influencing the C2 and C5 positions.

Considering the combined effects, the C2 position is strongly favored for electrophilic attack as it is activated by the amino group (ortho) and directed by the nitro group (meta). The C5 position is activated by the N-methyl group but is para to the deactivating nitro group and meta to the activating amino group, making it less favored than the C2 position. Therefore, electrophilic substitution on this compound is predicted to occur predominantly at the C2 position.

Table 1: Predicted Directing Effects of Substituents on Electrophilic Aromatic Substitution

SubstituentPositionElectronic EffectDirecting Influence on Unoccupied Positions
1-MethylN1Activating (Inductive)Ortho, Para (C2, C5)
3-AminoC3Strongly Activating (Resonance)Ortho, Para (C2, N1)
4-NitroC4Strongly Deactivating (Resonance & Inductive)Meta (C2)
Overall Predominantly C2

Nucleophilic Reactivity of the Pyrrole Nitrogen

The nitrogen atom in a pyrrole ring is generally not nucleophilic. libretexts.orgpearson.com This is because its lone pair of electrons is delocalized and participates in the aromatic sextet, which is essential for the ring's aromaticity. uobaghdad.edu.iqwikipedia.org Protonation or reaction with an electrophile at the nitrogen atom would disrupt this aromatic stabilization. libretexts.org

In this compound, the nitrogen atom is already substituted with a methyl group, precluding its direct reaction as a nucleophile in reactions like alkylation or acylation without demethylation. While the electron-withdrawing nitro group would theoretically increase the acidity of an N-H proton (making the conjugate base a better nucleophile), this is not applicable to the N-methylated title compound. pearson.com The presence of the electron-donating amino group would also slightly counteract this effect. Therefore, the pyrrole nitrogen in this molecule is considered to have very low nucleophilicity.

Mechanistic Investigations of Key Transformations

Elucidation of ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure) Mechanisms in Pyrrole Analogs

The ANRORC mechanism is a well-established pathway for nucleophilic substitution in various nitrogen-containing heterocyclic compounds, such as pyrimidines and pyrazines. wikipedia.orgacs.org This mechanism involves the A ddition of a N ucleophile, followed by R ing O pening and subsequent R ing C losure. While extensively documented for six-membered rings, its occurrence in pyrrole chemistry is less common but has been considered in theoretical and analogical studies, particularly for rings activated towards nucleophilic attack. researchgate.net

For a hypothetical pyrrole analog, such as 1-methyl-3-amino-4-nitro-5-halopyrrole, a reaction with a strong nucleophile like an amide anion could plausibly proceed via an ANRORC-type pathway. The process would be initiated by the addition of the nucleophile to a carbon atom of the pyrrole ring (likely C2, which is activated by the nitro group), leading to a stable anionic intermediate. This would be followed by the cleavage of a C-N or C-C bond in the ring, resulting in an open-chain intermediate. Finally, a new ring closure would occur with the expulsion of the leaving group (the halide) to yield the substituted product. The presence of the electron-withdrawing nitro group is crucial for stabilizing the initial anionic adduct and facilitating the ring-opening step.

Kinetic and Thermodynamic Aspects of Reaction Pathways

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively reported. However, general principles of physical organic chemistry allow for predictions regarding its reaction pathways.

Thermodynamics: Electrophilic substitution reactions on pyrrole are generally exothermic. The stability of the final substituted product relative to the reactants drives the reaction forward. The precise thermodynamic parameters (enthalpy and entropy of reaction) would depend on the specific electrophile and reaction conditions. For nucleophilic reactions, the presence of the nitro group makes the initial addition step more thermodynamically favorable by stabilizing the resulting negative charge. Thermodynamic studies on the halogenation of related pyrrolidinium-based ionic liquids indicate that such substitution reactions are thermodynamically feasible, although these are saturated systems and serve only as a distant analogy. acs.org

Role of Intermediates in Reaction Mechanisms

Information not available.

Theoretical and Computational Chemistry of 1 Methyl 4 Nitro 1h Pyrrol 3 Amine

Electronic Structure and Bonding Analysis

The electronic characteristics of 1-methyl-4-nitro-1H-pyrrol-3-amine are fundamental to understanding its chemical behavior. Computational methods provide a powerful lens through which to examine these features.

Quantum Chemical Calculations of Atomic Charges and Electron Density

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in determining the distribution of electron density and atomic charges within the molecule. nrel.govresearchgate.net For aromatic and heterocyclic compounds, these calculations can reveal the influence of substituents on the electronic environment of the ring. acs.org In this compound, the electron-withdrawing nitro group and the electron-donating amino and methyl groups significantly impact the charge distribution.

The precise atomic charges can be quantified using methods like Mulliken population analysis, which partitions the total electron density among the atoms of the molecule. nrel.gov These charge distributions are crucial for predicting sites susceptible to nucleophilic or electrophilic attack.

Below is an interactive data table presenting hypothetical Mulliken atomic charges for this compound, based on general principles and data from analogous structures.

AtomHypothetical Mulliken Charge (a.u.)
N1 (pyrrole)-0.25
C2 (pyrrole)+0.10
C3 (pyrrole)-0.15
C4 (pyrrole)+0.20
C5 (pyrrole)+0.05
N (amino)-0.40
N (nitro)+0.50
O (nitro)-0.35
O (nitro)-0.35
C (methyl)-0.10

Note: These values are illustrative and would need to be confirmed by specific DFT calculations for this molecule.

Molecular Orbital Theory (e.g., HOMO-LUMO analysis)

Molecular Orbital (MO) theory provides a deeper understanding of the electronic transitions and reactivity of a molecule. ossila.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. ossila.comscience.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. ossila.comresearchgate.net The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netirjweb.com

For this compound, the HOMO is expected to be localized primarily on the pyrrole (B145914) ring and the amino group, reflecting the electron-donating nature of these moieties. The LUMO, conversely, is anticipated to be centered on the electron-withdrawing nitro group. researchgate.net This distribution suggests that the molecule could act as an electron donor from the amino-pyrrole system and as an electron acceptor at the nitro group.

The HOMO-LUMO energy gap can be calculated using various computational methods, such as DFT with different functionals (e.g., B3LYP) and basis sets. researchgate.net These calculations would provide a quantitative measure of the molecule's kinetic stability and its potential for charge transfer interactions. irjweb.com

An illustrative table of calculated HOMO-LUMO energies and the resulting energy gap is provided below, based on typical values for similar organic molecules.

ParameterEnergy (eV)
HOMO-6.5
LUMO-2.0
Energy Gap (ΔE)4.5

Note: These are representative values and require specific calculations for confirmation.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and internal dynamics of this compound are governed by conformational preferences and non-covalent interactions within the molecule.

Preferred Conformations and Torsional Barriers

The planarity of the pyrrole ring is a key structural feature. mdpi.com However, the substituents—the methyl, nitro, and amino groups—can rotate around their single bonds connected to the ring. The preferred conformations will be those that minimize steric hindrance and maximize stabilizing electronic interactions.

The rotation of the nitro group relative to the plane of the pyrrole ring is of particular interest. In many nitroaromatic compounds, a slight twist of the nitro group from the plane is observed to alleviate steric strain. mdpi.com The barrier to this rotation can be calculated to understand the flexibility of this group. Similarly, the amino group has its own rotational and inversional barriers, which can be influenced by its interaction with the aromatic ring. acs.org

Computational methods can be used to perform a potential energy surface scan by systematically rotating the dihedral angles of the substituents to identify the lowest energy conformations and the transition states connecting them. acs.org

Intramolecular Hydrogen Bonding and Steric Effects

Intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. In this compound, a hydrogen bond could potentially form between a hydrogen atom of the amino group and an oxygen atom of the adjacent nitro group. This interaction would lead to a more planar and rigid structure. The existence and strength of such a hydrogen bond can be investigated computationally by analyzing the geometry and electron density at the bond critical points. caltech.edu

Steric hindrance between the substituents will also influence the preferred conformation. The size of the methyl, amino, and nitro groups will dictate their spatial arrangement to minimize repulsive forces. For instance, steric clash between the nitro group and the adjacent methyl-substituted nitrogen might lead to a distortion from planarity.

Reaction Mechanism Elucidation through Computation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. sci-hub.seanu.edu.au For this compound, computational studies could elucidate the pathways of various potential reactions.

For example, the reduction of the nitro group to an amine is a common transformation for nitroaromatic compounds. DFT calculations can be used to model the reaction pathway, identify transition states, and calculate activation energies for this reduction process under different conditions. rsc.orgresearchgate.net

Another area of interest is the reactivity of the pyrrole ring itself. The presence of both activating (amino, methyl) and deactivating (nitro) groups creates a complex reactivity profile. Computational studies could predict the regioselectivity of electrophilic substitution reactions on the pyrrole ring. dntb.gov.ua Furthermore, the potential for this compound to participate in cycloaddition reactions could be explored computationally. acs.org

By mapping the potential energy surface for a given reaction, computational chemistry can provide a detailed, step-by-step understanding of the reaction mechanism, including the structures of intermediates and transition states. rsc.orgresearchgate.net This information is invaluable for optimizing reaction conditions and designing new synthetic routes.

Transition State Characterization for Key Reactions

Computational methods, particularly Density Functional Theory (DFT), are instrumental in locating and characterizing transition state structures. These calculations can determine the geometry of the transition state, its energy relative to the reactants and products, and its vibrational frequencies, which confirm it as a true saddle point on the potential energy surface. For instance, in reactions involving nucleophilic attack, a common pathway for nitroaromatic compounds, the transition state would feature the formation of a new bond between the nucleophile and the pyrrole ring. researchgate.net

Table 1: Representative Calculated Transition State Energies for Reactions of Related Nitroaromatic Compounds

Reaction TypeModel CompoundComputational MethodActivation Energy (kcal/mol)Reference
Nucleophilic Aromatic Substitution1,4-Dinitroimidazole with AnilineM06-2X/6-31+G(d,p)22.5 researchgate.net
[3+2] CycloadditionN-methyl azomethine ylide with a nitroalkeneDFTNot Specified researchgate.net
Aminolysis2-benzoxazolinone with methylamineB3LYP/6-31G*28-29 acs.org

This table presents data from related compounds to illustrate typical activation energies for reactions that this compound could undergo. The values are not specific to this compound.

Prediction of Reaction Pathways and Product Selectivity

Building upon transition state analysis, computational chemistry can predict the most likely reaction pathways and the resulting product selectivity. For this compound, several reaction types can be envisaged, including reduction of the nitro group, electrophilic substitution on the pyrrole ring, and reactions involving the amine functionality.

Theoretical studies on related nitro-pyrrole systems suggest that the positions of the substituents play a crucial role in directing the outcome of reactions. researchgate.net The electron-withdrawing nature of the nitro group significantly influences the electronic distribution within the pyrrole ring, thereby affecting its reactivity towards electrophiles and nucleophiles. rsc.org Computational models can map out the potential energy surfaces for different reaction coordinates, allowing for the identification of the lowest energy pathways and thus the most probable products. For example, in the case of cycloaddition reactions involving pyrrole derivatives, DFT calculations have been used to successfully predict the regioselectivity of the products. researchgate.net

Thermodynamic and Kinetic Stability Assessments

The practical utility of any chemical compound, particularly in the context of energetic materials, is intrinsically linked to its stability. Computational methods offer a route to assess both the thermodynamic and kinetic stability of molecules.

Enthalpy of Formation Calculations

The enthalpy of formation (ΔHf) is a key measure of the thermodynamic stability of a compound. A higher positive enthalpy of formation indicates a greater amount of energy stored within the molecule. For novel compounds where experimental determination is challenging, computational methods like isodesmic reactions are employed. researchgate.net These reactions involve a hypothetical process where the number and types of bonds are conserved, which helps in canceling out systematic errors in the calculations.

While specific data for this compound is unavailable, studies on other nitro-derivatives of pyrrole have shown that the introduction of nitro groups significantly increases the enthalpy of formation. researchgate.net

Table 2: Calculated Enthalpies of Formation for Representative Nitro-Substituted Heterocycles

CompoundComputational MethodCalculated ΔHf (kJ/mol)Reference
1,2,3-Trinitro-1H-pyrroleDFT (Isodesmic Reaction)Not Specified, but noted as potential HEDM researchgate.net
2,3,4-Trinitro-1H-pyrroleDFT (Isodesmic Reaction)Not Specified, but noted as potential HEDM researchgate.net
2,3,5-Trinitro-1H-pyrroleDFT (Isodesmic Reaction)Not Specified, but noted as potential HEDM researchgate.net
2,3,4,5-Tetranitro-1H-pyrroleDFT (Isodesmic Reaction)Not Specified, but noted as potential HEDM researchgate.net

This table highlights that computational methods are used to assess the energetic potential of nitro-pyrroles, though specific values for this compound are not provided in the searched literature.

Bond Dissociation Energy (BDE) Analysis

Kinetic stability is often evaluated by calculating the bond dissociation energy (BDE) of the weakest bond in the molecule. The BDE represents the energy required to break a specific bond homolytically. A lower BDE for a particular bond suggests it is a likely site for initiation of decomposition. In many nitroaromatic compounds, the C-NO2 bond is often the weakest. researchgate.net

Computational studies on nitro-derivatives of pyrrole have focused on calculating the BDE to assess their thermal stability. researchgate.net The strength of the C-NO2 bond can be influenced by the presence of other substituents on the pyrrole ring.

Table 3: Representative Bond Dissociation Energies for Bonds in Related Organic Compounds

Bond TypeCompound ClassTypical BDE (kcal/mol)Reference
C-NO2Nitroalkanes~60 ucsb.edu
N-HPrimary Amines~104 researchgate.net
C-H (alpha to amine)Aliphatic Amines~91 researchgate.net

This table provides general BDE values for bond types present in this compound. The specific BDEs for the title compound would require dedicated computational analysis.

Correlation of Computational Data with Experimental Observations

The ultimate validation of theoretical models comes from the correlation of computational data with experimental observations. While experimental data for this compound is scarce, for many related compounds, a strong correlation has been established between calculated properties and experimental findings. For instance, calculated impact sensitivities of energetic materials based on BDEs and other parameters have shown good agreement with experimental tests. researchgate.net

Furthermore, computational predictions of reaction outcomes and selectivity in the synthesis of complex heterocyclic systems have been borne out by experimental results, demonstrating the predictive power of these theoretical approaches. researchgate.net The continued development of computational methods and increasing computing power will undoubtedly lead to even more accurate and reliable predictions, aiding in the design and understanding of novel molecules like this compound.

Mechanistic Biological Investigations of 1 Methyl 4 Nitro 1h Pyrrol 3 Amine and Its Analogs

Molecular Interactions with Nucleic Acids (DNA/RNA)

The planar aromatic structure of the pyrrole (B145914) ring system, a core component of 1-methyl-4-nitro-1H-pyrrol-3-amine, is a common feature in molecules that interact with DNA. Analogs of this compound, particularly those belonging to the class of minor groove binders (MGBs), have been a subject of extensive research. These compounds are known to interfere with DNA-related processes. nih.gov

While direct DNA intercalation studies specifically on this compound are not extensively documented in publicly available research, the broader class of pyrrole-containing compounds, including its derivatives, has been investigated for their ability to bind to DNA. For instance, S-MGBs, which can be synthesized from pyrrole precursors, are designed to fit into the minor groove of DNA. nih.gov This binding is a mode of interaction distinct from classical intercalation, where a molecule inserts itself between the base pairs of the DNA double helix. Some complex molecules incorporating pyrrole rings, however, have been studied for their intercalative properties. nih.gov

By binding to DNA, compounds related to this compound can interfere with crucial cellular processes such as DNA replication and transcription. DNA gyrase, an enzyme essential for DNA replication, is a known target for some pyrrole-based inhibitors. rsc.org By inhibiting such enzymes, these compounds can effectively halt the processes necessary for bacterial survival and proliferation. The binding of MGBs in the minor groove can also physically obstruct the binding of transcription factors and other proteins required for gene expression. nih.gov

A significant aspect of the interaction of pyrrole-containing MGBs with DNA is their sequence selectivity. These molecules often show a preference for binding to AT-rich regions of the DNA minor groove. mobt3ath.com This selectivity is a key factor in their mechanism of action and is being explored for the development of targeted therapies. The design of synthetic MGBs often involves linking multiple pyrrole units to achieve higher affinity and specificity for particular DNA sequences. westernsydney.edu.au

Cellular Level Investigations (Non-Clinical)

Mechanism of Cytotoxic Effects (e.g., generation of toxic intermediates upon nitro reduction)

The cytotoxic activity of this compound and its analogs is intrinsically linked to the presence of the nitro (-NO₂) group on the pyrrole ring. The prevailing scientific understanding suggests that the mechanism of cytotoxicity is not due to the parent compound itself, but rather to the generation of highly reactive and toxic intermediates formed during the metabolic reduction of the nitro group within cells. asm.orgnih.gov This bioactivation process is a common feature among nitroaromatic and nitroheterocyclic compounds used as therapeutic agents or identified as environmental mutagens. asm.orgnih.govnih.gov

The core of the cytotoxic mechanism involves the enzymatic reduction of the nitro group, a process that can proceed through a series of single or double electron transfers. asm.orgnih.gov This reductive metabolism is often carried out by a variety of cellular enzymes known as nitroreductases, which are present in both mammalian cells and anaerobic bacteria. nih.govnih.govresearchgate.net These enzymes catalyze the conversion of the relatively stable nitro group into more reactive and damaging species.

The reduction of the nitro group is a stepwise process that generates several key intermediates:

Nitro Anion Radical: The initial one-electron reduction of the nitroaromatic compound results in the formation of a nitro anion radical. Under aerobic conditions, this radical can react with molecular oxygen to regenerate the parent nitro compound, while simultaneously producing a superoxide (B77818) radical. This process, known as redox cycling, can lead to significant oxidative stress within the cell.

Nitroso Intermediate: A two-electron reduction of the nitro group leads to the formation of a nitroso derivative. This intermediate is a highly reactive electrophile.

Hydroxylamine (B1172632) Intermediate: Further reduction of the nitroso intermediate by another two electrons yields the corresponding N-hydroxylamine derivative. This hydroxylamine is also a potent electrophile and is considered a critical intermediate in the mutagenic and cytotoxic effects of many nitroaromatic compounds. nih.gov

While direct experimental data on the specific toxic intermediates of this compound are not extensively detailed in the available literature, the presence of the 4-nitro-1H-pyrrole moiety strongly suggests that its cytotoxic mechanism follows this established pathway of reductive bioactivation. The amino group at the 3-position may further influence the electronic properties and reactivity of the pyrrole ring and its metabolites.

Studies on analogous nitropyrrole and nitroaromatic compounds provide evidence for this mechanism. For instance, research on various nitropyrrole derivatives has demonstrated their cytotoxic effects, which are dependent on the nitro group. asm.org Furthermore, investigations into the metabolism of other nitroaromatic compounds have consistently identified the formation of reactive nitroso and hydroxylamine intermediates as the primary cause of their toxicity. nih.govnih.gov

The table below presents cytotoxicity data for a selection of nitropyrrole analogs, illustrating the biological activity of this class of compounds. It is important to note that these are analogs and not the specific compound this compound.

Compound/Analog NameCell LineCytotoxicity Measurement (e.g., IC₅₀, CC₅₀)Reference
Nitropyrrole Derivatives Giardia lambliaEC₅₀ ranging from <0.1 to >50 µM asm.org
Human Foreskin FibroblastsCC₅₀ ranging from 1 to >50 µM asm.org
tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate Mammalian CellsFavorable selectivity index (low toxicity)
Aminonitropyrrole derivative 5 Guinea-pig right atrium-log KB (inhibition of histamine-stimulated increase in beating rate) ethernet.edu.et

EC₅₀: Half maximal effective concentration; CC₅₀: Half maximal cytotoxic concentration; IC₅₀: Half maximal inhibitory concentration; KB: Dissociation constant of the inhibitor-receptor complex. The data illustrates the range of activities observed for nitropyrrole-containing molecules.

Advanced Spectroscopic Characterization Techniques for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural and mechanistic study of organic molecules, providing detailed information about the chemical environment of individual atoms. ipb.pt For "1-Methyl-4-nitro-1H-pyrrol-3-amine," multinuclear NMR experiments are critical for unambiguous structure assignment and for probing its dynamic nature in solution. vedomostincesmp.ru

The analysis of 1H, 13C, and 15N NMR spectra provides fundamental information on the electronic structure and connectivity of the molecule. While specific spectral data for "this compound" is not publicly available, analysis of closely related analogs allows for the prediction of its chemical shifts.

1H NMR: The proton spectrum is expected to show distinct signals for the two pyrrole (B145914) ring protons (H-2 and H-5), the N-methyl group, and the amine (NH₂) protons. The electron-withdrawing nitro group at C-4 significantly deshields the adjacent H-5 proton, shifting it downfield. The N-methyl protons would appear as a singlet, typically in the range of 3.7-4.0 ppm. The chemical shift of the amine protons can vary and may appear as a broad signal due to exchange processes.

13C NMR: The 13C spectrum provides insight into the carbon skeleton. In a related compound, dl-threo-1-(1-methyl-4-nitro-pyrrole-2-yl)-2-dichloroacetamidopropane-1,3-diol, the chemical shifts for the pyrrole ring carbons were assigned using 13C CP MAS NMR. researchgate.net For "this compound," the C-4 carbon, directly attached to the nitro group, is expected to be significantly downfield, while the C-3 carbon bearing the amine group would also be influenced. The N-methyl carbon signal would appear at a characteristic upfield position. A dissertation containing data for a dimer including the 1-methyl-4-nitropyrrole moiety reports relevant 13C NMR chemical shifts, which are valuable for comparative analysis. uncw.edu

15N NMR: 15N NMR is particularly informative for nitrogen-containing heterocycles. nih.gov The spectrum would show three distinct signals: the pyrrole nitrogen (N-1), the amine nitrogen (N-3), and the nitro group nitrogen (N-4). The "pyrrole-type" nitrogen (N-1) is expected to be highly shielded. In contrast, the nitrogen of the nitro group would resonate at a much lower field. The amine nitrogen signal's position would be characteristic of primary aromatic amines. These assignments can be confirmed using 2D correlation experiments like HMBC.

NucleusPredicted Chemical Shift Range (ppm)Notes
1H
H-2~6.5 - 7.5Influenced by adjacent N-methyl and amine groups.
H-5~7.5 - 8.5Significantly deshielded by the C-4 nitro group.
N-CH₃~3.7 - 4.0Singlet, characteristic of N-methyl on a pyrrole ring.
NH₂VariableBroad signal, position dependent on solvent and concentration.
13C
C-2~120 - 130
C-3~135 - 145Attached to the amine group.
C-4~140 - 150Attached to the electron-withdrawing nitro group.
C-5~110 - 120
N-CH₃~35 - 40
15N
N-1 (Pyrrole)-190 to -230Characteristic for "pyrrole-type" nitrogen. nih.gov
N-3 (Amine)-300 to -320Characteristic for primary amine groups.
N-4 (Nitro)-10 to -30Characteristic for nitro groups on an aromatic ring. nih.gov

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and for elucidating the molecule's conformation.

COSY (Correlation Spectroscopy): This experiment reveals through-bond proton-proton couplings. libretexts.org For "this compound," a COSY spectrum would be expected to show a cross-peak between the two pyrrole ring protons, H-2 and H-5, if any long-range coupling exists, although this is often weak in pyrroles. Primarily, it confirms the absence of coupling to the N-methyl protons, which appear as a singlet.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space (< 5 Å), providing crucial information about the molecule's 3D structure and conformation. nanalysis.comlibretexts.org A NOESY experiment would be particularly useful for establishing the spatial proximity between the N-methyl protons and the H-2 and H-5 protons of the pyrrole ring, confirming their relative positions. spbu.ru Such through-space correlations are invaluable for distinguishing between possible isomers and for understanding the preferred orientation of substituents. nanalysis.com

NMR spectroscopy is a powerful tool for studying dynamic molecular processes, such as conformational changes and hindered rotation. vedomostincesmp.ru For "this compound," the inversion of the exocyclic amine group is a potential dynamic process.

Nitrogen inversion in amines can be slow on the NMR timescale, leading to observable effects in the spectrum, such as signal broadening or the appearance of distinct signals for protons that would otherwise be chemically equivalent. mdpi.comresearchgate.net The rate of this inversion is influenced by substituents and the molecular environment. researchgate.net By performing variable-temperature (VT) NMR studies, the energy barrier for this process can be determined. nih.gov As the temperature is lowered, the rate of inversion slows down, which can lead to the resolution of separate signals for the two amine protons or for protons on a substituent that become diastereotopic due to the chiral nitrogen center at the slow-inversion limit. mdpi.com

Mass Spectrometry for Reaction Monitoring and Product Identification (Beyond Basic)

Mass spectrometry (MS) is a highly sensitive analytical technique used for determining the molecular weight and elemental composition of a compound. Advanced MS techniques are vital for monitoring reaction progress and identifying intermediates and byproducts in the synthesis of "this compound."

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful method for analyzing complex mixtures. technologynetworks.comscirp.org In a synthetic context, LC separates the target compound from starting materials, intermediates, and impurities, while the mass spectrometer provides mass information for each component. nih.govnih.gov By employing Multiple Reaction Monitoring (MRM), the instrument can be set to selectively detect the transition of a specific parent ion to a daughter ion, offering exceptional sensitivity and specificity for quantitative analysis of the product during the reaction. technologynetworks.com

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the determination of the elemental formula of the product and any transient intermediates. utsa.edu This capability is crucial for confirming the identity of the synthesized compound and for proposing structures for unknown byproducts. researchgate.net Online reaction monitoring using ESI-HRMS allows for real-time tracking of reactant consumption and product formation, providing valuable mechanistic insights. acs.orgpurdue.edu

X-ray Crystallography for Solid-State Structural Determination of Analogs

While a crystal structure for "this compound" is not reported, X-ray crystallography of its analogs provides definitive information about molecular geometry, conformation, and intermolecular interactions in the solid state. researchgate.netrsc.org

The analysis of single-crystal X-ray diffraction data yields precise bond lengths, bond angles, and torsional angles. mdpi.com This information is fundamental to understanding the steric and electronic effects of the substituents on the pyrrole ring's geometry. For instance, the planarity of the pyrrole ring can be assessed, and the orientation of the nitro and amine groups relative to the ring can be precisely determined. nih.gov

In the crystal structures of related substituted pyrroles and other heterocycles, the nitro group often exhibits a slight twist relative to the plane of the aromatic ring to minimize steric strain. nih.gov The torsional angles defining this twist, as well as those defining the conformation of the amine substituent, are key parameters obtained from crystallographic analysis. nih.govresearchgate.net These structural details are critical for computational modeling and for understanding how the molecule might interact with biological targets.

Analog CompoundKey Structural Features from X-ray CrystallographyReference
Methyl 2-cyano-3-(3',4'-diethyl-5'-nitro-1'H-pyrrol-2'-yl)acrylate Characterized by single-crystal X-ray diffraction, confirming the connectivity and relative stereochemistry of a complex nitropyrrole system. rsc.org
(R,R)-1-Acetyl-1'-(2,4,6-trinitrophenyl)-2,2'-bipyrrolidine The pyrrolidine (B122466) ring is twisted relative to the nitro-substituted aromatic ring, with a dihedral angle of 46.6(2)°. Nitro groups ortho to the pyrrolidine substituent are significantly twisted out of the benzene (B151609) ring plane. nih.gov
1-arylisochromeno[3,4-d] mdpi.comresearchgate.netnih.govtriazol-5(1H)-ones The planarity of fused heterocyclic systems and the orientation of pendent aryl groups are determined, revealing how substituents influence intermolecular packing via hydrogen bonds and π-stacking. nih.gov
Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole The analysis revealed significant twist angles between the fused triazole and indole (B1671886) ring systems, highlighting inherent steric strain. mdpi.com

Intermolecular Interactions and Crystal Packing

The precise arrangement of molecules in the solid state, dictated by intermolecular forces, is fundamental to understanding the physicochemical properties of a compound. While a definitive single-crystal X-ray diffraction study for this compound is not publicly documented, a detailed analysis of its expected intermolecular interactions and crystal packing can be constructed based on the well-characterized structures of closely related nitropyrrole derivatives. The molecular structure, featuring a primary amine, a nitro group, and a methyl-substituted pyrrole ring, provides a clear blueprint for the non-covalent interactions that govern its supramolecular assembly.

The dominant interactions stabilizing the crystal lattice of this compound are predicted to be strong hydrogen bonds. The primary amine group (-NH₂) serves as an excellent hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) are strong hydrogen bond acceptors. This donor-acceptor pairing is expected to result in robust N-H···O hydrogen bonds. Studies on analogous nitropyrrole compounds confirm that such interactions are a primary motif, often linking molecules into extended chains or layered sheets. iucr.org For instance, in the crystal structures of various nitropyrrole-based intermediates for DNA minor-groove binders, N-H···O and C-H···O hydrogen bonds are instrumental in forming layer-like structures. iucr.orgresearchgate.net

The planarity of the pyrrole ring and the attached nitro group is a characteristic feature of nitropyrrole derivatives. iucr.orgresearchgate.net This planarity facilitates π-π stacking interactions between the aromatic rings of adjacent molecules. These stacking interactions, combined with the network of hydrogen bonds, are expected to lead to a densely packed and stable crystalline structure. The interplay between the directional, strong hydrogen bonds and the less directional, weaker van der Waals forces and π-π stacking dictates the final crystal packing arrangement. Primary and secondary amines are well-known for their ability to form intermolecular hydrogen bonds, which results in higher boiling points compared to alkanes of similar molecular weight. lumenlearning.comlibretexts.org This principle extends to the solid state, where these interactions are key to the formation of an ordered crystal lattice.

The combination of these intermolecular forces likely results in a layered supramolecular architecture. Within each layer, molecules are interconnected by a robust network of N-H···O and C-H···O hydrogen bonds. The stability between these layers would then be maintained by weaker π-π stacking and other van der Waals forces.

Table 1: Predicted Intermolecular Interactions in the Crystal Structure of this compound

Interaction TypeDonorAcceptorPredicted Role in Crystal PackingStructural Analogue Evidence
Strong Hydrogen Bond Amine (N-H)Nitro (O)Primary force driving molecular assembly; likely forms chains or sheets.Common in nitropyrrole derivatives, forming layer-like structures. iucr.orgresearchgate.net
Weak Hydrogen Bond Methyl (C-H)Nitro (O)Provides additional lattice stabilization; directs molecular orientation.Observed in the crystal structure of 1-methyl-4-nitro-1H-imidazole. researchgate.net
Weak Hydrogen Bond Pyrrole Ring (C-H)Nitro (O)Contributes to the cohesion of the overall 3D network.Frequently observed in nitropyrrole carboxamides. iucr.org
π-π Stacking Pyrrole Ring (π-system)Pyrrole Ring (π-system)Stabilizes the packing between layers formed by hydrogen bonding.Planarity of the nitropyrrole system in analogues facilitates stacking. iucr.orgresearchgate.net

Future Research Directions and Potential Applications in Chemical Research

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic routes to functionalized pyrroles is a cornerstone of modern organic chemistry. lucp.netnih.gov Future research will likely focus on novel synthetic pathways for 1-Methyl-4-nitro-1H-pyrrol-3-amine that prioritize sustainability and efficiency.

Current synthetic strategies for substituted pyrroles often rely on multi-step sequences. Green chemistry principles, however, encourage the development of one-pot reactions and the use of eco-friendly solvents and catalysts. lucp.netsemanticscholar.org Methodologies such as multicomponent reactions, which allow for the construction of complex molecules from simple starting materials in a single step, are particularly promising. scirp.orgnih.gov For instance, a catalyst-free, multicomponent approach for synthesizing polysubstituted pyrroles in green solvents has been reported, offering a potential avenue for the sustainable production of this compound and its analogs. nih.gov

Furthermore, the use of heterogeneous catalysts, which can be easily recovered and reused, aligns with the principles of green chemistry. nih.govdtu.dk Research into solid-supported catalysts or biocatalytic methods could lead to more sustainable and economically viable synthetic processes. These approaches not only reduce waste but also often provide high yields and selectivity.

Table 1: Comparison of Potential Synthetic Approaches

Synthetic ApproachPotential AdvantagesKey Research Focus
Multicomponent ReactionsHigh atom economy, operational simplicity, reduced waste. scirp.orgnih.govDesign of novel reaction cascades, optimization of reaction conditions.
Heterogeneous CatalysisCatalyst recyclability, simplified product purification, improved stability. nih.govdtu.dkDevelopment of novel solid-supported catalysts, exploration of flow chemistry systems.
BiocatalysisHigh selectivity, mild reaction conditions, use of renewable resources.Enzyme screening and engineering, optimization of reaction media.
Microwave-Assisted SynthesisRapid reaction times, increased yields, enhanced reaction control. nih.govOptimization of microwave parameters, scale-up studies.

Development of New Derivatization Strategies for Diverse Chemical Libraries

The structural framework of this compound provides multiple reactive sites, namely the amino group and the aromatic pyrrole (B145914) ring, making it an ideal candidate for the development of diverse chemical libraries. Such libraries are invaluable for high-throughput screening in drug discovery and materials science.

Future research will likely explore a variety of derivatization strategies. The primary amino group can be readily acylated, alkylated, or converted into other functional groups to introduce a wide range of substituents. These modifications can systematically alter the compound's physicochemical properties, such as its solubility, lipophilicity, and hydrogen bonding capacity, which are crucial for its biological activity and material properties.

For example, a related compound, 1-(3-azidopropyl)-4-(1-methyl-4-nitro-1H-pyrrole-2-carboxamido)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxamide, has been utilized as an intermediate in the synthesis of DNA minor-groove binders. nih.gov This highlights the potential for derivatizing the pyrrole scaffold to create molecules with specific biological functions. The synthesis of a library of analogs based on the this compound core could lead to the discovery of novel therapeutic agents.

Application of Advanced Computational Methods for Deeper Mechanistic Understanding and Predictive Modeling

Computational chemistry offers powerful tools for understanding the electronic structure, reactivity, and potential interactions of molecules. nih.gov The application of advanced computational methods to this compound can provide valuable insights that guide experimental studies.

Density Functional Theory (DFT) calculations can be employed to investigate the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution. nih.govnih.gov This information is crucial for predicting its reactivity in various chemical transformations and its potential to interact with biological targets. For instance, understanding the electron density distribution can help in predicting the regioselectivity of electrophilic substitution reactions on the pyrrole ring.

Molecular dynamics (MD) simulations can be used to study the conformational flexibility of this compound and its derivatives, as well as their interactions with solvents and biomolecules. nih.gov These simulations can provide a dynamic picture of how these molecules behave in different environments and can help in understanding the structural basis for their biological activity. Predictive modeling, such as Quantitative Structure-Activity Relationship (QSAR) studies, can be used to correlate the structural features of a series of derivatives with their observed biological activity, thereby guiding the design of more potent and selective compounds.

Investigation of Molecular Interactions with Broader Biological Targets

The presence of both hydrogen bond donors (amino group) and acceptors (nitro group), along with an aromatic system, suggests that this compound and its derivatives have the potential to interact with a variety of biological targets. nih.gov Both pyrrole and nitro-containing compounds are known to exhibit a wide range of biological activities. nih.govmdpi.com

Future research should involve screening this compound and its analogs against a diverse panel of biological targets to identify potential therapeutic applications. High-throughput screening against enzyme families such as protein kinases, which are often implicated in diseases like cancer, could be a fruitful area of investigation. researchgate.netnih.gov The structural motifs present in the molecule are commonly found in kinase inhibitors.

Furthermore, given that related nitropyrrole compounds have been shown to bind to the minor groove of DNA, investigating the interaction of this compound derivatives with nucleic acids is a logical next step. nih.gov Understanding these molecular interactions at an atomic level will be crucial for the rational design of new therapeutic agents.

Integration of "this compound" and its Analogs into Complex Chemical Systems for Specific Research Objectives

The functionalized pyrrole core of this compound makes it a valuable building block for the synthesis of more complex chemical systems. nih.gov Its strategic incorporation into larger molecules can impart specific properties and functionalities.

In the field of medicinal chemistry, this compound can serve as a key intermediate in the synthesis of natural product analogs or novel heterocyclic scaffolds. nih.govchim.it The nitro group can be reduced to an amino group, providing an additional site for derivatization, or it can be used to direct further chemical transformations. nih.gov

In materials science, the incorporation of this polar, aromatic moiety into polymers or supramolecular assemblies could lead to materials with interesting electronic or optical properties. The ability to tune the properties of the molecule through derivatization would allow for the rational design of materials with specific applications in mind. For example, the synthesis of oligomers or polymers containing the this compound unit could be explored for applications in sensors or electronic devices.

Q & A

Q. Challenges :

  • Low yields (e.g., 17.9% in Example 6 of ) due to competing side reactions.
  • Sensitivity to reaction conditions (e.g., temperature, solvent purity).

Q. Example Reaction Table :

StepReagents/ConditionsYieldCharacterization
1DMSO, Cs₂CO₃, CuBr, 35°C, 48h17.9%¹H NMR, HRMS
2Hydrazine hydrate, ethanol, reflux~30%¹³C NMR, TLC

What spectroscopic and analytical methods are critical for characterizing this compound?

Basic Research Question
Key methods include:

  • ¹H/¹³C NMR : To confirm substitution patterns and nitro group placement. For example, ¹H NMR peaks at δ 2.29 (s, 3H) for methyl groups and δ 7.51 (s, 1H) for aromatic protons are diagnostic .
  • HRMS (ESI) : For molecular ion validation (e.g., m/z 215 [M+H]⁺) .
  • Melting Point Analysis : To assess purity (e.g., 104–107°C in ).

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures.

What safety protocols are recommended for handling this compound?

Basic Research Question

  • Exposure Prevention : Use fume hoods, gloves, and eye protection. Avoid inhalation/ingestion due to uncharacterized toxicity .
  • First Aid : Immediate rinsing with water for skin/eye contact; seek medical evaluation .

Advanced Consideration : Conduct toxicity screening (e.g., Ames test) if scaling up synthesis, as no data exists in or 18.

How can reaction conditions be optimized to improve yields of this compound derivatives?

Advanced Research Question

  • Catalyst Screening : Replace CuBr with Pd-based catalysts for cross-coupling reactions.
  • Solvent Optimization : Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance solubility of intermediates.
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve selectivity .

Data-Driven Approach : Employ Design of Experiments (DoE) to analyze variables like temperature, catalyst loading, and solvent ratios.

How should researchers resolve contradictions in spectral data during characterization?

Advanced Research Question

  • Case Example : Discrepancies in ¹H NMR integration ratios may arise from tautomerism (e.g., nitro group resonance).
  • Resolution Strategies :
    • Variable Temperature NMR : To identify dynamic equilibria.
    • X-ray Crystallography : For definitive structural confirmation (e.g., SHELX refinement in ).
    • Comparative Analysis : Cross-check with analogs (e.g., 3-chloro-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine in ).

What strategies are used to study structure-activity relationships (SAR) for this compound analogs?

Advanced Research Question

  • Scaffold Modification : Introduce substituents (e.g., aryl, heteroaryl) at the 1- and 4-positions to modulate bioactivity .
  • Pharmacophore Mapping : Use docking studies (e.g., AutoDock Vina) to predict binding interactions with target proteins .

Q. Example SAR Table :

AnalogSubstituentActivity (IC₅₀)Key Interaction
A4-Cyclopropyl12 nMH-bond with Tyr105
B4-Methoxy85 nMHydrophobic pocket

How can computational chemistry aid in the design of this compound derivatives?

Advanced Research Question

  • DFT Calculations : Predict nitro group reactivity and tautomeric preferences.
  • MD Simulations : Assess stability in biological membranes (e.g., using GROMACS).
  • QSAR Models : Corrogate electronic parameters (e.g., Hammett σ) with activity data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.